Embelin

Catalog No.
S548964
CAS No.
550-24-3
M.F
C17H26O4
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Embelin

CAS Number

550-24-3

Product Name

Embelin

IUPAC Name

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C17H26O4

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H26O4/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21/h12,18,21H,2-11H2,1H3

InChI Key

IRSFLDGTOHBADP-UHFFFAOYSA-N

SMILES

O=C1C(O)=C(CCCCCCCCCCC)C(C(O)=C1)=O

Solubility

Soluble to 10 mM in ethanol with gentle warming and to 100 mM in DMSO, not soluble in water

Synonyms

2,5-dihydroxy-3-undecyl-1,4-benzoquinone, embelin, potassium embelate

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O

Description

The exact mass of the compound Embelin is 294.18311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 10 mM in ethanol with gentle warming and to 100 mM in DMSO, not soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of dihydroxy-1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Embelin and Cancer Therapy

Research suggests embelin possesses properties that could be beneficial in cancer prevention and treatment. Studies have shown it can induce cell death in various cancer cell lines through mechanisms like apoptosis (programmed cell death) []. Embelin seems to target multiple pathways involved in cancer development, including NF-κB, p53, PI3K/AKT, and STAT3 signaling pathways []. Additionally, embelin can restore the sensitivity of cancer cells that have become resistant to other therapies, making it a potential candidate for combination therapy [].

Embelin and Diabetes Management

Scientific evidence suggests embelin might play a role in managing diabetes. Studies have indicated its potential to lower blood sugar levels and improve insulin sensitivity []. The mechanisms behind this effect are still under investigation, but some research suggests embelin might activate pathways involved in glucose uptake and metabolism [].

Embelin is a naturally occurring benzoquinone alkaloid predominantly found in the red berries of the plant Embelia ribes. Its chemical structure is characterized by the formula C₁₁H₁₄O₃, featuring two hydroxyl groups and a long undecyl side chain. This compound has garnered attention due to its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. The molecular structure of embelin allows it to participate in various

  • Reactions with Amines: Embelin can react with primary aliphatic amines, yielding derivatives such as 5-methylamino-derivative and quinone bismethylimine, depending on the reaction conditions .
  • Oxidation Reactions: The oxidation of embelin's phenolic groups can lead to the formation of various derivatives. For instance, oxidation using diacetoxyiodobenzene has been reported to yield benzoquinones with altered biological activity .
  • Electron Transfer Mechanisms: Embelin exhibits a strong ability to scavenge superoxide radicals through electron transfer mechanisms. This involves capturing electrons from superoxide, leading to the formation of reduced products .

Embelin demonstrates significant biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals, particularly superoxide radicals, thus protecting cells from oxidative stress. Studies indicate that embelin can completely deplete superoxide levels in certain experimental setups .
  • Anticancer Activity: Embelin has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells (PC3), by increasing levels of caspase-9 and inhibiting inflammatory pathways such as NF-κB . Its IC₅₀ value for inhibiting proliferation in KB cancer cells is reported at 5.58 µM .
  • Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, which contribute to its therapeutic potential in treating various diseases.

Several synthesis methods for embelin and its derivatives have been developed:

  • Condensation Reactions: A common method involves the condensation of embelin with various aldehydes and amines to create functionalized derivatives with enhanced biological activity .
  • Total Synthesis: Total synthesis strategies have been employed to modify embelin's structure for improved solubility and efficacy. For example, conjugating embelin with polyethylene glycol has been explored to enhance its pharmacokinetic properties .
  • Oxidative Methods: The use of oxidizing agents like diacetoxyiodobenzene facilitates the conversion of phenolic groups into more reactive quinone forms .

Research on embelin's interactions highlights its complex behavior in biological systems:

  • Mechanism of Action: Studies have elucidated that embelin acts through multiple pathways, including modulation of apoptotic pathways and inhibition of pro-inflammatory cytokines .
  • Synergistic Effects: Interaction studies suggest that combining embelin with other compounds may enhance its therapeutic efficacy against cancer and inflammation.

Several compounds share structural or functional similarities with embelin. Here are a few notable examples:

Embelin stands out due to its potent antioxidant capabilities combined with significant anticancer activity and lower toxicity profiles compared to some similar compounds. Its unique structure allows for versatile interactions with biological systems, making it a valuable compound for further research and application development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

294.18310931 g/mol

Monoisotopic Mass

294.18310931 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

142.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SHC6U8F5ER

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

550-24-3

Wikipedia

Embelin

Dates

Modify: 2023-08-15

Natural Product-Based Nanomedicine in Treatment of Inflammatory Bowel Disease

Tripti Khare, Sushesh Srivatsa Palakurthi, Brijesh M Shah, Srinath Palakurthi, Sharad Khare
PMID: 32486445   DOI: 10.3390/ijms21113956

Abstract

Many synthetic drugs and monoclonal antibodies are currently in use to treat Inflammatory Bowel Disease (IBD). However, they all are implicated in causing severe side effects and long-term use results in many complications. Numerous in vitro and in vivo experiments demonstrate that phytochemicals and natural macromolecules from plants and animals reduce IBD-related complications with encouraging results. Additionally, many of them modify enzymatic activity, alleviate oxidative stress, and downregulate pro-inflammatory transcriptional factors and cytokine secretion. Translational significance of natural nanomedicine and strategies to investigate future natural product-based nanomedicine is discussed. Our focus in this review is to summarize the use of phytochemicals and macromolecules encapsulated in nanoparticles for the treatment of IBD and IBD-associated colorectal cancer.


IAP inhibitor, Embelin increases VCAM-1 levels on the endothelium, producing lymphocytic infiltration and antitumor immunity

Kosei Nakajima, Yoshinori Ino, Rie Yamazaki-Itoh, Chie Naito, Mari Shimasaki, Mami Takahashi, Minoru Esaki, Satoshi Nara, Yoji Kishi, Kazuaki Shimada, Nobuyoshi Hiraoka
PMID: 33178497   DOI: 10.1080/2162402X.2020.1838812

Abstract

There is an increasing unmet need for successful immunotherapeutic interventions. Lymphocyte extravasation via tumor tissue endothelial cells (TECs) is required for lymphocyte infiltration into tumor sites. This study aimed to investigate the clinical significance of dysfunctional TECs in pancreatic ductal adenocarcinoma (PDAC) and identify chemical compounds that boost tumor-infiltrating lymphocyte (TIL) numbers. We performed immunohistochemical detection and clinicopathological analysis of VCAM-1 on TECs, which is essential for lymphocyte trafficking. We characterized the gene expression profiles of TECs from fresh PDAC tissues. We isolated compounds that upregulated VCAM-1 and E-selectin expression in TECs and examined their biological activities. Compared to endothelial cells from chronic pancreatitis tissue, TECs showed significantly lower VCAM-1 and E-selectin expression and significant weaknesses in lymphocyte adhesion and transmigration, resulting in decreased T cell infiltration around vessels. Patients with a relatively high percentage of VCAM-1
vessels among all vessels in PDAC tissue had an improved prognosis. A bioinformatics survey demonstrated that TNFR1 signaling was involved in abnormal VCAM-1 and E-selectin expression in TECs. We screened compounds affecting TNFR1 signaling, and the IAP inhibitor, Embelin, induced these molecules on TECs and enhanced T cell adhesion to TECs and transmigration. Furthermore,
, Embelin enhanced tumor-infiltrating T cell numbers, leading to an antitumor immune response. Embelin accelerates TIL infiltration and the antitumor immune response by recovering VCAM-1 expression in TECs. Our strategy may be a therapeutic approach for accelerating the immunotherapeutic response in immune-quiescent tumors, leading to clinical trials' success.


Embelin-loaded chitosan gold nanoparticles interact synergistically with ciprofloxacin by inhibiting efflux pumps in multidrug-resistant Pseudomonas aeruginosa and Escherichia coli

Tushar Khare, Sneha Mahalunkar, Varsha Shriram, Suresh Gosavi, Vinay Kumar
PMID: 33989619   DOI: 10.1016/j.envres.2021.111321

Abstract

A global upsurge in emergence and spread of antibiotic resistance (ABR) in bacterial populations is a serious threat for human health. Unfortunately, ABR is no longer confined to nosocomial environments and is frequently reported from community microbes as well. The ABR is resulting in shrinking potent antibiotics pool and thus necessitating novel and alternative therapies and therapeutics. Current investigation was aimed to assess the synergistic potential of a synthesized, phytomolecule-loaded, polysaccharide-stabilized metallic nanoparticles (NPs) against Pseudomonas aeruginosa (PA) and Escherichia coli (EC) isolated from river waters. ABR profiling of these strains characterized them as multidrug resistant (MDR). Synthesized embelin (Emb, isolated from Embelia tsjeriam-cottam)-loaded, chitosan-gold (Emb-Chi-Au) NPs were assessed for their potential synergistic activity with ciprofloxacin (CIP) via checker-board assay and time-kill curve analysis. The NPs reduced the minimal inhibitory concentration (MIC) of CIP by 16- and 4-fold against MDR PA (PA-r) and EC (EC-r) strains, respectively. Fractional inhibitory concentration (FIC) indices with ≤0.5 values confirmed the synergy between the Emb-Chi-Au NPs and CIP, which was further confirmed at ½ MICs in both PA-r and EC-r via time-kill curve analysis. In order to decipher the mode of action, efflux pump inhibitory effects of Emb-Chi-Au NPs were evaluated in terms of the increase in the EtBr mediated fluorescence in control versus NP-treated MDR strains. Molecular docking based in silico simulations were used to predict the interactions between Emb and the active sites of the efflux pump related proteins in PA-r (MexA, MexB and OprM) and EC-r (AcrA, AcrB and TolC), which revealed the probable bond formation between Emb and respective amino acid residues.


Embelin's Versatile Photochemistry Makes It a Potent Photosensitizer for Photodynamic Therapy

Michael Rogo Opata, Andreas Dreuw
PMID: 33821648   DOI: 10.1021/acs.jpcb.1c00330

Abstract

Embelin, a natural product isolated from
, is a promising small-molecular drug for photodynamic anticancer therapy. Using modern quantum chemical methodology, embelin is shown to possess a versatile photochemistry comprising the capability of singlet oxygen generation, excited-state proton transfer, and oxidation. In particular, the detailed molecular mechanisms of singlet oxygen generation and proton transfer upon excitation are studied in great detail. While excited-state proton transfer can damage the protein itself, it also mediates intersystem crossing along its reaction pathway, thus facilitating singlet oxygen generation. When embelin is bound to proteins, all these processes can lead to protein damage and the desired phototoxicity.


Embelin ameliorates cognitive dysfunction and progression of kindling in pentylenetetrazol-induced kindling in mice by attenuating brain inflammation

Ubedul Hoda, Seema Jain, Mohammed Samim, Gaurav Kumar Jain, Nidhi Bharal Agarwal
PMID: 33581600   DOI: 10.1016/j.yebeh.2021.107788

Abstract

This study was conducted to evaluate the effect of embelin (EMB) on various epileptic models and related brain inflammation.
Male Swiss albino mice were administered EMB (5, 10, and 20 mg/kg/p.o.) in acute and chronic study for 7 days and 35 days, respectively. Acute study included increasing current electroshock (ICES) and pentylenetetrazol (PTZ)-induced seizure test. Step-down latency (SDL) and forced swim test (FST) were performed to evaluate cognitive functions and depression-like behavior, respectively. Chronic study included PTZ-induced kindling. Levels of inflammatory biomarkers, namely interleukin-1 beta (IL-1β), interleukin-1 receptor antagonist (IL-1Ra), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), were estimated in the hippocampus and cortex of the kindled brains by ELISA technique. Further, neurotransmitters (NTs), namely gamma aminobutyric acid (GABA), glutamate, and dopamine, were estimated by using validated liquid chromatography-mass spectrometry (LC-MS) method followed by ultra-high-performance liquid chromatography (UHPLC).
Embelin (EMB) treatment increased the seizure threshold to hind limb extension (HLE) in the ICES test and decreased the seizure scores in the kindling experiment. Significantly low levels of IL-1β, IL-1Ra, IL-6, and TNF-α were observed in the hippocampus of PTZ + EMB (10 and 20 mg/kg)-treated groups compared with PTZ+ vehicle-treated group. Significantly lower levels of IL-1Ra, IL-6, and TNF-α compared with PTZ+ vehicle-treated group were observed in the cortex of PTZ + EMB (10 and 20 mg/kg)-treated groups, while IL-1β levels were found to be significantly lower only in the cortex of PTZ + EMB (20 mg/kg)-treated group. Increased levels of dopamine and GABA and decreased levels of glutamate in both hippocampus and cortex were observed in EMB + PTZ-treated groups compared with vehicle + PTZ-treated group. Latency of step down was found to be increased and immobility time in FST was decreased in EMB + PTZ groups compared with vehicle + PTZ group.
Embelin suppressed epileptogenesis in the kindled mice via neurochemical modulation of neurotransmitters and inhibiting the inflammatory pathway. Further, EMB was also observed to be protecting the kindled animals from cognition and depression-like behavior.


Embelin modulates metabolic endotoxemia and associated obesity in high fat diet fed C57BL/6 mice

P Bansal, U Bhandari, K Sharma, P Arya
PMID: 32735172   DOI: 10.1177/0960327120934522

Abstract

The present study was designed to investigate the effect of embelin in metabolic endotoxemia (ME) mediated inflammation and associated obesity in high fat diet (HFD)-fed C57BL/6 mice. The molecular docking of embelin confirms its binding with the toll-like receptor-4 (TLR-4). In vivo study, mice were treated with HFD for 8 weeks to induce ME mediated inflammation and associated obesity. Further, mice were treated with embelin (50 and 100 mg/kg/day, p.o.) and orlistat (10 mg/kg/day, p.o.) from 5th to 8th week along with HFD to improve associated changes. After 8 weeks, mice were euthanized and assessed for body weight, body mass index (BMI), fat pad weights (mesenteric, retroperitoneal, and epididymal), intestinal permeability, TLR-4, tumor necrosis factor-α, interleukin-6, lipopolysaccharide, and serum lipid levels followed by histopathological analysis of liver and adipose tissues. Embelin significantly decreased the body weight, BMI, serum lipid levels, ME, and inflammation manifested by above parameters. Further, results of histopathological study showed that embelin restored the vacuolization, inflammation, one side shifting of nucleus in liver tissue, and decreased adipocyte cells size in adipose tissue in HFD-fed mice. Thus, our findings provide the strong evidence first time that embelin could modulate ME, mediate inflammation, and consequently reduce body weight gain, BMI, and serum lipid levels in HFD-fed mice.


Embelin ameliorated sepsis-induced disseminated intravascular coagulation intensities by simultaneously suppressing inflammation and thrombosis

Dong Wang, Yongshuai Yang, Yu Wang, Valérie Proulle, Peter A Andreasen, Wanjin Hong, Zhuo Chen, Mingdong Huang, Peng Xu
PMID: 32702634   DOI: 10.1016/j.biopha.2020.110528

Abstract

Disseminated intravascular coagulation (DIC), an acute syndrome of systemic thrombus formation in microvasculatures throughout the body, can be induced by severe infections, e.g. sepsis. Anticoagulants are clinically used to alleviate the intensities of DIC. However, anticoagulants only reduce the thrombus formation but have negligible effects on the inflammatory conditions. We previously reported embelin, a natural product, as an inhibitor of plasminogen activator inhibitor-1 (PAI-1), suggesting the potent antithrombotic property. In this study, we used three thrombotic mice models to confirm the antithrombotic property of embelin. By combining the anti-inflammatory and the antithrombotic properties, we proposed embelin as a potent therapeutic agent for sepsis-induced DIC, which involves both inflammation and thrombosis. In a lipopolysaccharides-induced septic mice model, embelin not only significantly ameliorated the inflammation levels, but also effectively reduced the pulmonary hemorrhages and the micro-thrombi formations in lung. In contrast, low-molecular-weight-heparin, an anticoagulant, only moderately ameliorated the pulmonary hemorrhages and thrombotic obstructions, but had non-measurable effect on the inflammatory conditions. In addition, embelin alleviated the dysregulation of the global coagulation in septic mice, but did not affect the global coagulation in normal mice. Our current study demonstrates the antithrombotic property of embelin and the potency of the treatment or prevention of syndromes combining inflammation and thrombosis, e.g. sepsis-induced DIC.


Procaspase-Activating Compound-1 Synergizes with TRAIL to Induce Apoptosis in Established Granulosa Cell Tumor Cell Line (KGN) and Explanted Patient Granulosa Cell Tumor Cells In Vitro

Powel Crosley, Anniina Farkkila, Adrianne L Jenner, Chloé Burlot, Olivia Cardinal, Kyle G Potts, Kate Agopsowicz, Marjut Pihlajoki, Markku Heikinheimo, Morgan Craig, Yangxin Fu, Mary M Hitt
PMID: 33946730   DOI: 10.3390/ijms22094699

Abstract

Granulosa cell tumors (GCT) constitute only ~5% of ovarian neoplasms yet have significant consequences, as up to 80% of women with recurrent GCT will die of the disease. This study investigated the effectiveness of procaspase-activating compound 1 (PAC-1), an activator of procaspase-3, in treating adult GCT (AGCT) in combination with selected apoptosis-inducing agents. Sensitivity of the AGCT cell line KGN to these drugs, alone or in combination with PAC-1, was tested using a viability assay. Our results show a wide range in cytotoxic activity among the agents tested. Synergy with PAC-1 was most pronounced, both empirically and by mathematical modelling, when combined with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This combination showed rapid kinetics of apoptosis induction as determined by caspase-3 activity, and strongly synergistic killing of both KGN as well as patient samples of primary and recurrent AGCT. We have demonstrated that the novel combination of two pro-apoptotic agents, TRAIL and PAC-1, significantly amplified the induction of apoptosis in AGCT cells, warranting further investigation of this combination as a potential therapy for AGCT.


Efficient Multicomponent Synthesis of Diverse Antibacterial Embelin-Privileged Structure Conjugates

Pedro Martín-Acosta, Rosalyn Peña, Gabriela Feresin, Alejandro Tapia, Isabel Lorenzo-Castrillejo, Félix Machín, Ángel Amesty, Ana Estévez-Braun
PMID: 32698422   DOI: 10.3390/molecules25143290

Abstract

A library of embelin derivatives has been synthesized through a multicomponent reaction from embelin (
), aldehydes and privileged structures such as 4-hydroxycoumarin, 4-hydroxy-2
-pyran-2-one and 2-naphthol, in the presence of InCl
as catalyst. This multicomponent reaction implies Knoevenagel condensation, Michael addition, intramolecular cyclization and dehydration. Many of the synthesized compounds were active and selective against Gram-positive bacteria, including one important multiresistant
clinical isolate. It was found how the conjugation of diverse privileged substructure with embelin led to adducts having enhanced antibacterial activities.


Computational studies reveal mechanism by which quinone derivatives can inhibit SARS-CoV-2. Study of embelin and two therapeutic compounds of interest, methyl prednisolone and dexamethasone

Francesco Caruso, Miriam Rossi, Jens Z Pedersen, Sandra Incerpi
PMID: 33109497   DOI: 10.1016/j.jiph.2020.09.015

Abstract

Quinones are reactive to proteins containing cysteine residues and the main protease in Covid-19 contains an active site that includes Cys145. Embelin, a quinone natural product, is known to have antiviral activity against influenza and hepatitis B. Preliminary studies by our group also indicate its ability to inhibit HSV-1 in cultured cells.
Docking and DFT methods applied to the protease target.
a mechanism for this inhibition of the SARS-CoV-2 Mpro protease is described, specifically due to formation of a covalent bond between S(Cys145) and an embelin C(carbonyl). This is assisted by two protein amino acids (1) N(imidazole-His41) which is able to capture H[S(Cys145)] and (2) HN(His163), which donates a proton to embelin O(carbonyl) forming an OH moiety that results in inhibition of the viral protease. A similar process is also seen with the anti-inflammatory drugs methyl prednisolone and dexamethasone, used for Covid-19 patients. Methyl prednisolone and dexamethasone are methide quinones, and possess only one carbonyl moiety, instead of two for embelin. Additional consideration was given to another natural product, emodin, recently patented against Covid-19, as well as some therapeutic quinones, vitamin K, suspected to be involved in Covid-19 action, and coenzyme Q10. All show structural similarities with embelin, dexamethasone and methyl prednisolone results.
Our data on embelin and related quinones indicate that these natural compounds may represent a feasible, strategic tool against Covid-19.


Explore Compound Types